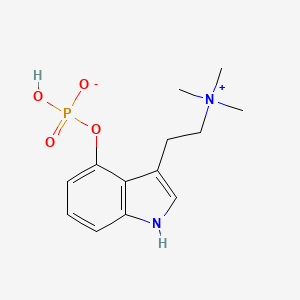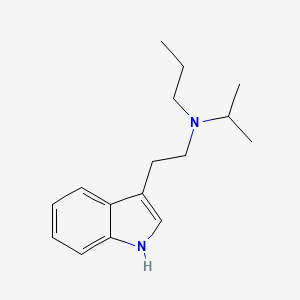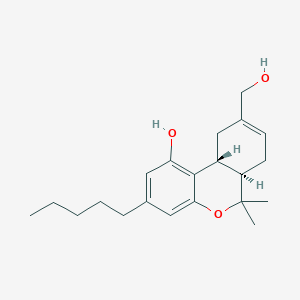
Dimethyltryptamine-N-oxide
Overview
Description
N,N-Dimethyltryptamine N-oxide (N,N-DMT N-oxide) is an oxidation product of N,N-Dimethyltryptamine (DMT), a well-known psychedelic compound. This compound is naturally occurring and can be found in various plants and animals. It is believed to possess psychoactive properties similar to its parent compound, DMT .
Mechanism of Action
Target of Action
Dimethyltryptamine (DMT), a close relative of Dimethyltryptamine-N-oxide, is known to act as a non-selective agonist at most or all of the serotonin receptors . It is an N-methylated indoleamine derivative and a serotonergic hallucinogen . It also acts as an endogenous ligand of sigma-1 receptors (Sig-1Rs) .
Mode of Action
DMT interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . This means it can both activate and inhibit these receptors, leading to changes in the transmission of serotonin signals in the brain. This interaction is responsible for the compound’s hallucinogenic effects .
Biochemical Pathways
It is known that dmt is rapidly metabolized by cyp2d6, a cytochrome p450 enzyme . The metabolism of DMT results in the formation of mono-, di-, and tri-oxygenated metabolites, likely as a result of hydroxylation on the indole core .
Pharmacokinetics
The pharmacokinetics of DMT involve rapid clearance through the inhibition of monoamine oxidase A (MAO-A), CYP2D6, and to a lesser extent CYP2C19 .
Result of Action
The molecular and cellular effects of DMT’s action are profound. Research demonstrates that DMT reduces the number of apoptotic and ferroptotic cells in the mammalian forebrain and supports astrocyte survival in an ischemic environment . This suggests that DMT may have neuroprotective properties.
Action Environment
The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of MAO-A residues in human liver microsomes can affect the metabolic rate of DMT . Furthermore, the intake of ayahuasca, a traditional Amazonian brew containing DMT, in slow CYP2D6 metabolizers or with concomitant use of CYP2
Biochemical Analysis
Biochemical Properties
Dimethyltryptamine-N-oxide interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of DMT, which is known to interact with several types of serotonin receptors .
Cellular Effects
It is known that DMT, the parent compound, can have significant effects on various types of cells and cellular processes . For example, DMT has been shown to restore neuronal Sigma-1 receptor-mediated endoplasmic reticulum-mitochondria crosstalk, which plays a key role in the neuronal cytopathology of Alzheimer’s disease .
Molecular Mechanism
Dmt, the parent compound, acts as a non-selective agonist at most or all of the serotonin receptors . This suggests that this compound may have similar interactions at the molecular level.
Temporal Effects in Laboratory Settings
Studies on DMT have shown that its effects can be quite rapid, with a fast return to baseline for power in the alpha band .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Research on DMT has shown that its effects can vary significantly with dosage .
Metabolic Pathways
This compound is a metabolite of DMT, suggesting that it is involved in the same metabolic pathways . DMT is metabolized by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP2D6 .
Transport and Distribution
Dmt, the parent compound, is believed to cross the blood-brain barrier via Mg2+ and ATP-dependent uptake, followed by uptake through serotonin uptake transporters (SERT) on neuronal plasma membranes, and finally, sequestration into synaptic vesicles from the cytoplasm via the vesicular monoamine transporter 2, VMAT2 .
Subcellular Localization
Given that DMT, the parent compound, is known to interact with various receptors and transporters located in different cellular compartments , it is likely that this compound may also be found in various subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-DMT N-oxide can be synthesized through the oxidation of N,N-Dimethyltryptamine. One common method involves the use of hydrogen peroxide as an oxidizing agent. The reaction typically takes place in an aqueous medium, and the product is isolated through extraction and purification processes .
Industrial Production Methods
Industrial production of N,N-DMT N-oxide is not well-documented, likely due to its niche applications and the regulatory status of its parent compound, DMT. the synthesis methods used in research laboratories can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
N,N-DMT N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated metabolites.
Reduction: Reduction of N,N-DMT N-oxide can revert it back to N,N-Dimethyltryptamine.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used to convert N,N-DMT N-oxide back to N,N-Dimethyltryptamine.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxygenated metabolites of N,N-DMT N-oxide.
Reduction: N,N-Dimethyltryptamine.
Substitution: Substituted derivatives of N,N-DMT N-oxide.
Scientific Research Applications
N,N-DMT N-oxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): The parent compound, known for its potent psychedelic effects.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic compound with a slightly different structure.
Bufotenin (5-Hydroxy-N,N-Dimethyltryptamine): A naturally occurring tryptamine with psychoactive properties.
Uniqueness
N,N-DMT N-oxide is unique in that it is an oxidation product of DMT, which may alter its pharmacokinetic and pharmacodynamic properties. Its presence in various plants and animals, along with its potential psychoactive effects, makes it a compound of interest in both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSWKRQDYWUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024770 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-19-6 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



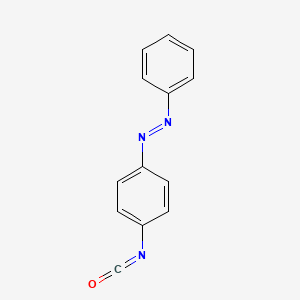
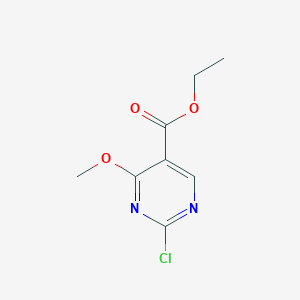



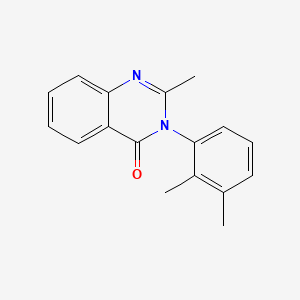

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)
![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)
